Home > Products > Screening Compounds P52800 > (5E)-1-(4-chlorophenyl)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione
(5E)-1-(4-chlorophenyl)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione -

(5E)-1-(4-chlorophenyl)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione

Catalog Number: EVT-6040799
CAS Number:
Molecular Formula: C19H15ClN4O5
Molecular Weight: 414.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(Arylmethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones

    Compound Description: This group encompasses a series of five compounds with varying substituents on the arylmethylidene moiety. The paper explores their supramolecular structures, revealing distinct arrangements like isolated molecules, hydrogen-bonded chains, and chains of fused hydrogen-bonded rings [].

    Relevance: These compounds share the core structure of a pyrimidine-2,4,6(1H,3H,5H)-trione ring with an arylmethylidene substituent at the 5-position, similar to 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The differences lie in the substituents on the nitrogen atoms of the pyrimidinetrione ring and the aryl moiety. This comparison highlights the structural diversity within this class and its potential impact on supramolecular organization [].

5-Ethyl-5-phenylbarbituric Acid Triphenyl Tetrazolium Salt

    Compound Description: This salt, also referred to as the "triphenyl tetrazolium (TPT) of phenobarbital" [], is synthesized by reacting the monosodium salt of 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (phenobarbital) with triphenyl tetrazolium chloride. The study investigates its crystal structure and molecular associations, particularly focusing on hydrogen bonding interactions [].

    Relevance: This compound belongs to the barbituric acid derivatives, sharing the pyrimidine-2,4,6(1H,3H,5H)-trione core with 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. Despite differences in substituents at the 1 and 5 positions of the pyrimidine ring, the presence of the same core structure suggests potential similarities in their chemical properties and potential biological activities [].

5-(2-(4-Chlorophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione (H3L2) and its Complexes

    Compound Description: H3L2 is a barbituric acid derivative featuring a 4-chlorophenyl hydrazone substituent. This compound and its metal complexes were studied for their DNA and BSA binding, anticancer and antimicrobial properties. Notably, the cobalt complex of H3L2 exhibited strong DNA intercalation and BSA binding [].

    Relevance: H3L2 shares the pyrimidine-2,4,6(1H,3H,5H)-trione core with 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, emphasizing the importance of this scaffold in biological activity. While 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has a different substituent at the 5-position (arylmethylidene), exploring H3L2's biological profile provides valuable insight into the structure-activity relationships within this family of compounds [].

    Compound Description: H4L3 represents another barbituric acid derivative containing a benzenesulfonic acid moiety linked via a hydrazine group. The study examines the compound's sodium salt and its metal complexes, assessing their DNA and BSA binding affinity, anticancer activity, and antimicrobial potential [].

    Relevance: H4L3, similar to 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, belongs to the barbituric acid family, emphasizing the versatility of the pyrimidine-2,4,6(1H,3H,5H)-trione core as a scaffold for bioactive molecules. Although they differ in the substituents at the 5-position (hydrazinylbenzenesulfonic acid in H4L3 and arylmethylidene in the target compound), their shared core structure suggests potential similarities in their chemical properties and interactions with biological targets [].

1,3-Dimethylvioluric acid

    Compound Description: This compound, chemically named 1,3-dimethyl-5-(hydroxyimino)-2,4,6(1H,3H,5H)-pyrimidinetrione, acts as a ligand in the formation of a tetranuclear copper(II) complex. The complex, [Cu4(L)4(H2O)8][ClO4]4·2H2O (where L represents the deprotonated 1,3-dimethylvioluric acid) displays a unique square-planar structure with strong antiferromagnetic exchange interactions between the copper ions [].

    Relevance: 1,3-Dimethylvioluric acid belongs to the same barbituric acid class as 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, highlighting the potential for these compounds to coordinate with metal ions. This complexation ability broadens the potential applications of these compounds, suggesting possible roles in materials science or as catalysts in addition to their biological activities [].

5-[4-(4′-Methyl)-2,2′-bipyridyl]methyl-2,4,6-(1H,3H,5H)-pyrimidinetrione (barbi-bpy)

    Compound Description: This compound incorporates both a barbituric acid moiety and a bipyridine unit. This unique structure enables its function as a ligand in a rhenium complex, [Re(Br)(CO)3(barbi-bpy)], which serves as the guest molecule in a supramolecular assembly designed for photoinduced electron transfer studies [].

    Relevance: This compound highlights the versatility of the pyrimidine-2,4,6(1H,3H,5H)-trione core found in 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, showcasing its ability to be incorporated into larger, multifunctional molecules. The presence of the bipyridine unit in barbi-bpy further expands the potential for metal complexation, opening up possibilities for applications in areas like photocatalysis or as sensors [].

    Compound Description: This category includes three dyes with structures derived from barbituric and Meldrum's acids. These dyes exhibit solvatochromism, meaning their color changes depending on the solvent environment. The study investigates their interactions with cyclodextrins, cyclic oligosaccharides known to form inclusion complexes with various guest molecules [].

    Relevance: Two of the dyes, 5-(4-N,N-dimethylaminobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)- pyrimidinetrione (1) and 5-[bis(4-N,N-dimethylaminophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (2), share the core pyrimidine-2,4,6(1H,3H,5H)-trione structure with 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The inclusion of these dyes in cyclodextrin complexes highlights their potential in supramolecular chemistry, suggesting possible applications in drug delivery, sensing, or controlled release systems [].

5,5-Difluorobarbituric Acid and 5-Fluoro-5-phenylbarbituric Acid

    Compound Description: These compounds are fluorinated analogs of barbituric acid. The research focuses on their crystal structures, revealing an elongated C-C bond in the heterocyclic ring due to the electron-withdrawing effect of the fluorine substituents. This electron withdrawal likely influences the compounds' acidity and reactivity [].

    Relevance: These fluorinated derivatives, though lacking the arylmethylidene substitution at the 5-position present in 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, provide insights into the impact of electron-withdrawing groups on the barbituric acid core. Understanding these electronic effects could be crucial in designing new derivatives with tailored properties for specific applications [].

1,3-Dimethyl-5-(2-dimethylamino-4-nitrobenzylidene)barbituric Acid

    Compound Description: This compound is a key intermediate in the synthesis of 2,4,6-trioxoperhydropyrimidine-5-spiro-3′-(1′,2′,3′,4′-tetrahydroquinolines) from barbituric acids and o-dialkylaminobenzaldehydes. Its structure was confirmed by XRD analysis, shedding light on the mechanism of the reaction and the influence of the tert-amino group [].

    Relevance: This compound shares the 2,4,6(1H,3H,5H)-pyrimidinetrione core and an arylmethylidene substituent at the 5-position with 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. While the substituents on the aryl ring and the nitrogen atom of the pyrimidinetrione ring differ, the similarities in their structures suggest potential shared reactivity patterns, particularly towards cyclization reactions [].

5-((1-([1,1′-Biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

    Compound Description: Identified through computational docking and QSAR modeling, this compound emerged as a potential inhibitor of the SARS-CoV-2 3CL protease. Subsequent enzyme activity assays confirmed its efficacy, highlighting its potential as a lead compound for developing new antiviral therapies [].

    Relevance: This compound shares the pyrimidine-2,4,6(1H,3H,5H)-trione core with an arylmethylidene substituent at the 5-position with 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. This structural similarity, despite the different aryl groups, suggests that both compounds might exhibit similar binding modes with target proteins, highlighting the pyrimidinetrione core's potential as a pharmacophore for drug development [].

    Compound Description: Identified alongside 5-((1-([1,1′-Biphenyl]-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, this compound also exhibited inhibitory activity against the SARS-CoV-2 3CL protease. Its discovery underscores the potential of quinoxaline derivatives as antiviral agents [].

    Relevance: While this compound lacks the core pyrimidine-2,4,6(1H,3H,5H)-trione structure of 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, both compounds were identified through the same computational screening process and demonstrate activity against the same viral protease target. This finding suggests that exploring variations on both the pyrimidinetrione and quinoxaline scaffolds might uncover potent inhibitors with improved pharmacological profiles [].

Methohexital and its Related Substances

    Compound Description: Methohexital, a short-acting barbiturate anesthetic, and its related substances, including synthesis byproducts and degradation products, were studied to develop and validate analytical methods for quality control purposes [, ].

    Relevance: Methohexital, chemically α-(±)-1-methyl-5-(1-methyl-2-pentyn-1-yl)-5-(2-propen-1-yl) 2,4,6(1H,3H,5H)-pyrimidinetrione, shares the core pyrimidine-2,4,6(1H,3H,5H)-trione structure with 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The analysis of Methohexital and its related substances provides valuable insight into the potential impurities and degradation pathways that may be relevant for similar barbituric acid derivatives like 1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione [, ].

Properties

Product Name

(5E)-1-(4-chlorophenyl)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C19H15ClN4O5

Molecular Weight

414.8 g/mol

InChI

InChI=1S/C19H15ClN4O5/c1-22(2)15-8-3-11(10-16(15)24(28)29)9-14-17(25)21-19(27)23(18(14)26)13-6-4-12(20)5-7-13/h3-10H,1-2H3,(H,21,25,27)/b14-9+

InChI Key

KCWVLKRVPIGXFF-NTEUORMPSA-N

SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.